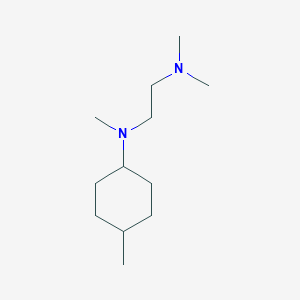
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family and has a molecular formula of C15H13ClN2O2. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and exhibit antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for biological imaging. It has also shown promising results in various assays for its antitumor, anti-inflammatory, and antimicrobial activities. However, one limitation is that the compound may have low solubility in certain solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to further explore its use as a fluorescent probe in biological imaging. Additionally, more studies are needed to fully elucidate its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can be achieved using different methods. One of the most common methods involves the reaction of 2-ethoxybenzoic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a base, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with sodium methoxide.
Applications De Recherche Scientifique
The compound 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of medicinal chemistry, where it has been investigated for its antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-20-14-6-4-3-5-13(14)16-18-15(19-21-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFEUQJMPUVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)




![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)